molecular formula C14H19N3OS B433430 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide CAS No. 332393-82-5

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide

Cat. No.: B433430
CAS No.: 332393-82-5
M. Wt: 277.39g/mol
InChI Key: PKPCZCWPPKZETC-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with cyano and dimethyl groups, linked to a diethylacetamide moiety through a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridinethiol with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(8-quinolinyl)acetamide
  • 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(4-methoxybenzyl)acetamide
  • 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(2-iodophenyl)acetamide

Uniqueness

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide stands out due to its specific structural features, such as the combination of a cyano group, dimethyl substitutions on the pyridine ring, and the diethylacetamide moiety

Properties

CAS No.

332393-82-5

Molecular Formula

C14H19N3OS

Molecular Weight

277.39g/mol

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide

InChI

InChI=1S/C14H19N3OS/c1-5-17(6-2)13(18)9-19-14-12(8-15)10(3)7-11(4)16-14/h7H,5-6,9H2,1-4H3

InChI Key

PKPCZCWPPKZETC-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C)C)C#N

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C)C)C#N

solubility

15.1 [ug/mL]

Origin of Product

United States

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